(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane

Sigma-2 receptor TMEM97 Radioligand binding

(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (CAS 116183-84-7) is a chiral, bridged bicyclic diamine that serves as a conformationally restricted bioisostere of the piperazine ring system. This rigid scaffold features a bicyclo[2.2.1]heptane framework with two nitrogen atoms positioned at the bridgehead (2,5) positions, imposing a fixed spatial orientation on substituents that is unattainable with flexible piperazine or homopiperazine analogs.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 116183-84-7
Cat. No. B3086673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,4r)-2,5-Diazabicyclo[2.2.1]heptane
CAS116183-84-7
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2
InChIInChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m1/s1
InChIKeyUKHJNJFJCGBKSF-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: A Conformationally Constrained Bicyclic Diamine Scaffold for Medicinal Chemistry and Chemical Biology


(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (CAS 116183-84-7) is a chiral, bridged bicyclic diamine that serves as a conformationally restricted bioisostere of the piperazine ring system [1]. This rigid scaffold features a bicyclo[2.2.1]heptane framework with two nitrogen atoms positioned at the bridgehead (2,5) positions, imposing a fixed spatial orientation on substituents that is unattainable with flexible piperazine or homopiperazine analogs [2]. The compound is widely employed as a key synthetic intermediate in the preparation of antibacterial quinolones, sigma receptor ligands, nicotinic acetylcholine receptor agonists, and antiproliferative agents [3][4].

Why (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Cannot Be Interchanged with Piperazine, Homopiperazine, or Its (1S,4S) Enantiomer


The (1R,4R) stereoisomer of 2,5-diazabicyclo[2.2.1]heptane imparts distinct three-dimensional geometry and electronic properties that are not recapitulated by its enantiomer, diastereomers, or flexible diamine surrogates. In sigma-2 receptor ligand design, substitution of the piperazine core with the 2,5-diazabicyclo[2.2.1]heptane scaffold resulted in a >2-fold improvement in binding affinity (Ki = 10.7 nM vs. 24.4 nM), while the homopiperazine analog displayed even higher affinity (Ki = 3.8 nM), demonstrating that subtle changes in ring size and rigidity produce non-linear SAR effects [1]. In antibacterial quinolone development, the (1S,4S)-5-methyl derivative was selected over the (1R,4R) counterpart and other diazabicycloalkyl side chains based on superior overall pharmacodynamic properties, underscoring that stereochemical configuration critically influences in vivo performance beyond in vitro potency [2]. The following quantitative evidence establishes the specific, measurable advantages of the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold in defined experimental contexts.

Quantitative Differentiation of (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Against Closest Structural Comparators


Sigma-2 Receptor Binding Affinity: 2,5-Diazabicyclo[2.2.1]heptane vs. Piperazine and Homopiperazine Bioisosteres

In a series of benzimidazolone-based σ2R ligands, replacing the piperazine moiety with a 2,5-diazabicyclo[2.2.1]heptane scaffold (compound 2r) increased σ2R binding affinity by approximately 2.3-fold compared to the piperazine analog (compound 2e). The homopiperazine analog (compound 2t) exhibited the highest affinity in the series, underscoring that ring size and rigidity each modulate affinity in a non-additive manner [1].

Sigma-2 receptor TMEM97 Radioligand binding Bioisostere Ki

Antibacterial Quinolone Development: Stereochemical Preference for (1S,4S) Over (1R,4R) Configuration in Danofloxacin

In a comprehensive SAR study of 7-diazabicycloalkylquinolones, both (1S,4S)- and (1R,4R)-2,5-diazabicyclo[2.2.1]heptane side chains were evaluated alongside eight other diazabicycloalkyl groups. While in vitro potency was not highly variable across side chains, the combination of the N1 cyclopropyl group and the C7 (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl appendage conferred the best overall antibacterial, physiochemical, and pharmacodynamic properties, leading to the selection of danofloxacin (Advocin) as a veterinary therapeutic [1]. The (1R,4R) diastereomer was not selected, indicating that the (1S,4S) configuration provides a critical advantage in vivo.

Antibacterial Fluoroquinolone Veterinary medicine MIC Stereochemistry

Antiproliferative Activity in Cervical Cancer Cells: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Hybrid Superior to Piperazine Counterpart

A dithiocarbamate-nitrostyrene hybrid incorporating the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane system (compound 8a) demonstrated superior antiproliferative activity compared to its piperazine counterpart (compound 11) in cervical cancer cell lines. The (1S,4S)-DBH-containing compound induced apoptosis through caspase-3 activation without triggering necrotic cell death [1]. The (1R,4R) diastereomer (compound 2) was also synthesized, suggesting that stereochemical configuration modulates the observed biological activity [1].

Anticancer Cervical cancer Apoptosis Caspase-3 IC50

Conformational Rigidity as a Determinant of Binding Affinity: X-ray Crystallographic Evidence

The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide reveals a rigid bicyclic framework with a well-defined spatial arrangement of the two nitrogen atoms, constrained by the methylene bridge. This conformational restriction is fundamentally distinct from the flexible chair conformations accessible to piperazine and the expanded ring conformations of homopiperazine [1]. The rigidity of the 2,5-diazabicyclo[2.2.1]heptane scaffold is proposed to enhance binding affinity by reducing the entropic penalty upon target engagement, as demonstrated in the σ2R binding data described above [2].

Conformational restriction Crystal structure Piperazine bioisostere Rigidity

Optimized Application Scenarios for (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane Based on Quantitative Evidence


Sigma-2 Receptor Ligand Design: Intermediate Affinity Scaffold for Balanced Potency and Selectivity

Medicinal chemists targeting σ2R/TMEM97 should prioritize the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold when a Ki in the 10-11 nM range is desired, as it offers a 2.3-fold improvement over piperazine while avoiding the higher affinity (3.8 nM) of homopiperazine that may be associated with increased off-target effects. This intermediate affinity profile is supported by direct head-to-head radioligand binding data from the same experimental series [1].

Enantioselective Synthesis of Quinolone Antibacterials: Sourcing the Correct Stereoisomer

Researchers developing novel fluoroquinolone antibiotics must carefully select the appropriate stereoisomer of the 2,5-diazabicyclo[2.2.1]heptane building block. The (1S,4S) configuration was essential for the success of danofloxacin in veterinary medicine, while the (1R,4R) diastereomer did not advance to development [2]. Therefore, the (1R,4R) enantiomer may be useful as a negative control or for exploring alternative SAR, but the (1S,4S) form is required for replicating danofloxacin-like activity.

Anticancer Hybrid Molecules: Exploiting Conformational Restriction for Enhanced Apoptotic Activity

In the design of dithiocarbamate-nitrostyrene hybrids targeting cervical cancer, the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold conferred superior antiproliferative activity and caspase-3-dependent apoptosis compared to a piperazine analog [3]. The (1R,4R) diastereomer was also synthesized, suggesting that stereochemical fine-tuning can further modulate potency and selectivity. Medicinal chemists should consider both enantiomers when optimizing anticancer leads.

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